

Application Notes and Protocols for Perovskite Solar Cell Fabrication Using Lead Nitrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of **lead nitrate** (Pb(NO₃)₂) as a precursor in the fabrication of methylammonium lead iodide (MAPbl₃) perovskite solar cells presents a promising alternative to the more commonly used lead iodide (Pbl₂). This method offers several advantages, including the use of less toxic and more environmentally friendly solvents like water, potential cost reduction, and improved long-term stability of the resulting solar cells.[1][2][3] The conversion of a uniform Pb(NO₃)₂ layer to MAPbl₃ can produce large-grain, Pbl₂-free perovskite crystallites, which contributes to enhanced humidity resistance.[1] This document provides detailed application notes and experimental protocols for the fabrication of perovskite solar cells using a **lead nitrate**-based two-step solution procedure.

Advantages of Using Lead Nitrate

- Reduced Toxicity: The process utilizes an aqueous solution of lead nitrate, eliminating the need for toxic organic solvents like N,N-dimethylformamide (DMF) during the initial lead precursor deposition.[2][4][5]
- Cost-Effectiveness: The raw material cost for the lead nitrate precursor film can be significantly lower compared to the conventional Pbl₂/DMF process.[2]



- Improved Film Quality: The ion-exchange reaction from a uniform **lead nitrate** layer can lead to the formation of perovskite films with large grains and without the residual PbI₂ often found in conventional methods.[1] This can result in a more uniform surface morphology.
- Enhanced Stability: Perovskite solar cells fabricated using an aqueous lead nitrate
 precursor have demonstrated improved long-term stability, retaining a higher percentage of
 their initial power conversion efficiency (PCE) over time compared to cells made with Pbl2.[1]

Data Presentation

The following tables summarize quantitative data from various studies on perovskite solar cell fabrication using **lead nitrate**, providing a comparison with the conventional lead iodide method.

Table 1: Precursor Solution and Deposition Parameters

Parameter	Lead Nitrate Method	Lead lodide Method	Reference
Lead Precursor	Lead Nitrate (Pb(NO ₃) ₂)	Lead Iodide (Pbl2)	[2]
Solvent	Deionized Water	N,N- dimethylformamide (DMF) / Dimethyl sulfoxide (DMSO)	[2][4][5]
Concentration	1.5 M - 1.8 M	1.5 M	[2]
Deposition Method	Spin-coating	Spin-coating	[2]
Spin-coating Speed	6000 rpm	6000 rpm	[2]
Spin-coating Time	10 s	10 s	[2]
Annealing (pre- conversion)	70 °C for 10 min	70 °C for 10 min	[2]

Table 2: Perovskite Conversion and Post-Annealing Parameters



Parameter	Lead Nitrate Method	Lead lodide Method	Reference
Conversion Solution	Methylammonium Iodide (MAI) & Methylammonium Chloride (MACI) in Isopropanol (IPA)	Methylammonium Iodide (MAI) & Methylammonium Chloride (MACI) in Isopropanol (IPA)	[2]
MAI/MACI Molar Ratio	4.25 / 1	4.23 / 1	[2]
Conversion Method	Sequential dipping	Immersion	[1][2]
Dipping/Immersion Time	Multiple cycles (e.g., 200s initial, then 100s cycles)	2 min	[2]
Rinsing Solvent	Isopropanol (IPA)	-	[2]
Post-Annealing Temp.	120 °C	120 °C	[2]
Post-Annealing Time	20 min	20 min	[2]

Table 3: Device Performance Comparison



Parameter	Lead Nitrate based PSC	Lead lodide based PSC	Reference
Power Conversion Efficiency (PCE)	10.7% (champion), 10.4% (average)	Slightly higher than Pb(NO ₃) ₂ based PSCs	[2]
Open-Circuit Voltage (V_oc)	Higher than Pbl₂ based PSCs	Lower than Pb(NO ₃) ₂ based PSCs	[2]
Short-Circuit Current (J_sc)	Lower than PbI ₂ based PSCs	Higher than Pb(NO ₃) ₂ based PSCs	[2]
Fill Factor (FF)	Higher than Pbl₂ based PSCs	Lower than Pbl ₂ based PSCs	[2]
Stability (after 20 days)	93% of initial PCE	< 60% of initial PCE	[1]

Experimental Protocols

This section provides a detailed methodology for the fabrication of perovskite solar cells using an aqueous **lead nitrate** precursor via a two-step sequential deposition process.

Materials and Reagents

- FTO-coated glass substrates
- · Zinc powder
- Hydrochloric acid (2 M)
- Alkaline liquid detergent (e.g., Hellmanex)
- Acetone
- Isopropanol (IPA)
- Deionized water



- Titanium dioxide (TiO2) paste
- Lead (II) Nitrate (Pb(NO₃)₂)
- Methylammonium Iodide (MAI)
- Methylammonium Chloride (MACI)
- Spiro-OMeTAD (hole transport material)
- Chlorobenzene
- Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
- 4-tert-butylpyridine (tBP)
- Acetonitrile
- Gold (for electrode)

Substrate Preparation and Electron Transport Layer (ETL) Deposition

- Substrate Cleaning:
 - Etch the FTO-coated glass substrates using zinc powder and a 2 M HCl solution to create the desired electrode pattern.
 - Clean the substrates by sequential ultrasonication in a 2% alkaline liquid detergent solution, deionized water, acetone, and isopropanol, each for 10-20 minutes.[6][7]
 - Dry the substrates with a stream of nitrogen or dry air.
 - Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve wettability.[6]
- Compact TiO₂ (c-TiO₂) Layer Deposition:



- Deposit a compact layer of TiO₂ onto the FTO substrate. A common method is spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution in isopropanol at 450°C.[7]
- Mesoporous TiO₂ (mp-TiO₂) Layer Deposition:
 - Spin-coat a mesoporous TiO₂ paste (diluted in ethanol) onto the c-TiO₂ layer.
 - Anneal the substrate at a high temperature (e.g., 500°C) to form a porous scaffold.

Perovskite Layer Fabrication (Lead Nitrate Method)

- Lead Nitrate Solution Preparation:
 - Prepare a 1.5 M to 1.6 M solution of Pb(NO₃)₂ in deionized water.
- Pb(NO₃)₂ Film Deposition:
 - Transfer the substrates with the TiO₂ layers into a nitrogen-filled glovebox.
 - Spin-coat the aqueous Pb(NO₃)₂ solution onto the mesoporous TiO₂ film at 6000 rpm for 10 seconds.[2]
 - Dry the film on a hotplate at 70°C for 10 minutes.
- Conversion to Perovskite:
 - Prepare a conversion solution of methylammonium halides (MAX, where X is I or Cl) in isopropanol. A typical concentration is 101.3 mM with a MAI to MACI molar ratio of 4.25:1.
 [2]
 - Immerse the Pb(NO₃)₂-coated substrate into the MAX solution for a specific duration. A
 multi-cycle dipping process is recommended for better conversion. For example, an initial
 dip of 200 seconds, followed by several 100-second dips.[2]
 - Between each dipping cycle, rinse the substrate with pure IPA and dry it by spinning at a high speed (e.g., 6000 rpm for 10 s).[2]



- Annealing:
 - After the final dipping and rinsing step, anneal the as-prepared perovskite film on a hotplate at 120°C for 20 minutes.

Hole Transport Layer (HTL) and Electrode Deposition

- HTL Deposition:
 - Prepare a solution of Spiro-OMeTAD, Li-TFSI, and tBP in chlorobenzene.
 - Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 25-30 seconds.[2][7]
- Gold Electrode Deposition:
 - Mask the desired electrode area on the HTL.
 - Deposit an 80-100 nm thick layer of gold via thermal evaporation.

Visualizations Experimental Workflow

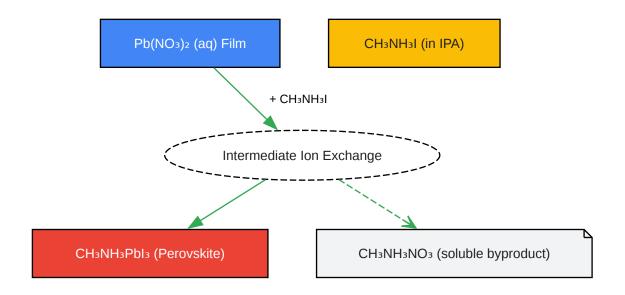


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Caption: Workflow for perovskite solar cell fabrication using **lead nitrate**.

Chemical Conversion Pathway





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Caption: Conversion of **lead nitrate** film to perovskite via ion exchange.

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